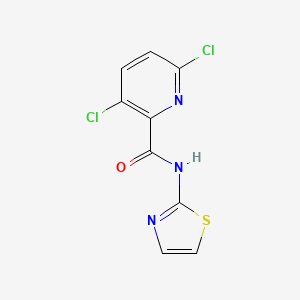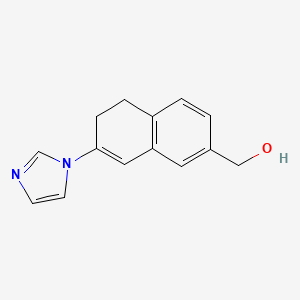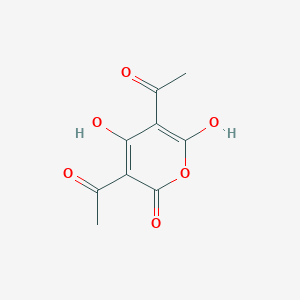![molecular formula C12H13BrN2O3 B8778095 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-bromo-5-ethoxy-, ethyl ester](/img/structure/B8778095.png)
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-bromo-5-ethoxy-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-ethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a carboxylic acid ethyl ester functional group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-bromo-5-ethoxy-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the pyrrolopyridine core.
Ethoxylation: Addition of the ethoxy group to the pyrrolopyridine ring.
Esterification: Formation of the carboxylic acid ethyl ester group.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and the use of efficient purification techniques are crucial for achieving high-quality products.
化学反応の分析
Types of Reactions
6-Bromo-5-ethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of the ethoxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
6-Bromo-5-ethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-bromo-5-ethoxy-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Shares the bromine atom and pyrrolopyridine core but lacks the ethoxy and carboxylic acid ethyl ester groups.
5-Ethoxy-1H-pyrrolo[2,3-b]pyridine: Contains the ethoxy group but lacks the bromine atom and carboxylic acid ethyl ester group.
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester: Lacks both the bromine atom and ethoxy group.
Uniqueness
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-bromo-5-ethoxy-, ethyl ester lies in its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H13BrN2O3 |
|---|---|
分子量 |
313.15 g/mol |
IUPAC名 |
ethyl 6-bromo-5-ethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H13BrN2O3/c1-3-17-9-6-7-5-8(12(16)18-4-2)14-11(7)15-10(9)13/h5-6H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
VCASXICYOLEPCY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(N=C2C(=C1)C=C(N2)C(=O)OCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Pyrrolo[2,3-b]pyridine-1-carboxamide, 5-bromo-3-formyl-N,N-dimethyl-](/img/structure/B8778045.png)

![N-[4-(aminosulfonyl)-2-chlorophenyl]-2-bromoAcetamide](/img/structure/B8778067.png)
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate](/img/structure/B8778069.png)






